1-(sulfanylmethyl)cyclobutan-1-ol
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Overview
Description
1-(sulfanylmethyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sulfanylmethyl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the sulfanylmethyl and hydroxyl groups. One common method includes the cyclization of suitable precursors under specific conditions to form the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction of the sulfanylmethyl group may produce cyclobutylmethanol .
Scientific Research Applications
1-(sulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylmethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets are still under investigation, but its unique structure suggests potential for selective interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar structure but lacks the sulfanylmethyl group.
Cyclobutanone: Contains a ketone group instead of a hydroxyl group.
Cyclobutylmethanol: Similar structure but with a methanol group instead of a sulfanylmethyl group.
Uniqueness
1-(sulfanylmethyl)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a sulfanylmethyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2703780-63-4 |
---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
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